拉维达韦二盐酸盐

描述

Ravidasvir is an investigational NS5A inhibitor developed by Pharco Pharmaceuticals. It is currently under investigation in clinical trials for the treatment of chronic Hepatitis C . The drug is part of the World Health Organization’s List of Essential Medicines .

Synthesis Analysis

The synthesis of Ravidasvir involves an innovative partnership between the Ministry of Health in Malaysia, the Ministry of Public Health in Thailand, Pharco Pharmaceuticals in Egypt, and Pharmaniaga in Malaysia . Pharco agreed to collaborate on the development of Ravidasvir and to supply generic sofosbuvir for the clinical trials of the Ravidasvir–sofosbuvir combination .Molecular Structure Analysis

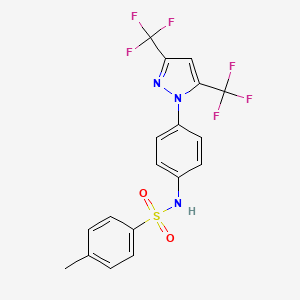

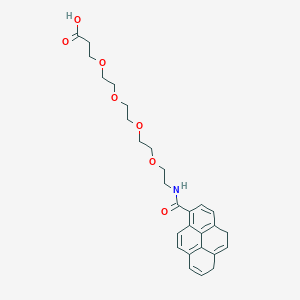

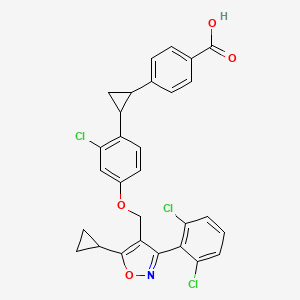

Ravidasvir has a molecular formula of C42H50N8O6 . Its average mass is 762.912 g/mol and its monoisotopic mass is 762.385331362 Da . The IUPAC name for Ravidasvir is methyl N- [ (2S)-1- [ (2S)-2- [4- (6- {2- [ (2S)-1- [ (2S)-2- [ (methoxycarbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-1,3-benzodiazol-5-yl}naphthalen-2-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate .Chemical Reactions Analysis

The chemical reactions involving Ravidasvir are currently under investigation. The drug is being studied in combination with sofosbuvir, a direct-acting antiviral, in clinical trials .Physical And Chemical Properties Analysis

Ravidasvir has a number of physical and chemical properties. It has a molar refractivity of 208.96 m3·mol-1 and a polarizability of 85.05 Å^3 . It has a polar surface area of 174.64 Å^2 and a rotatable bond count of 12 .科学研究应用

治疗丙型肝炎的疗效

拉维达韦二盐酸盐在治疗慢性丙型肝炎病毒 (HCV) 感染方面显示出显着疗效。在一项针对无肝硬化或代偿性肝硬化的慢性丙型肝炎感染患者的临床试验中,拉维达韦与索非布韦联合使用,显示出高持续病毒学应答率 (Andrieux-Meyer 等人,2021)。这表明其作为丙型肝炎有效治疗方案的潜力,尤其是在不同的成年人群中。

药代动力学和代谢

已经对拉维达韦的药代动力学和代谢进行了研究,以了解其在生物系统中的行为。一项涉及大鼠的研究确定了拉维达韦的主要代谢物并提出了其代谢途径,这对于了解该药物的疗效和安全性至关重要 (Kaddah 等人,2021)。

丙型肝炎的联合治疗

拉维达韦已与利托那韦增强达诺瑞韦和利巴韦林等其他抗病毒药物联合研究。这种联合疗法已被证明对治疗无肝硬化的丙型肝炎 1 型患者有效,表明其在定制抗病毒治疗策略中的潜力 (Kao 等人,2018)。

药物开发和批准

拉维达韦在不同国家的发展和审批过程一直是研究的主题。例如,在马来西亚,拉维达韦作为一项提供丙型肝炎负担得起治疗方案的倡议的一部分被引入,标志着公共卫生和药物开发的一个重要里程碑 (Nazatul Syima Idrus 等人,2022)。

安全和危害

Clinical trials (STORM-C) for Ravidasvir were done in Malaysia and Thailand between July, 2016, and September, 2017. The results of the STORM-C trials showed that the Ravidasvir–sofosbuvir combination was safe and effective in curing Hepatitis C for 97% of enrolled participants, including those with genotype 3 infection, the hardest to treat genotype .

未来方向

The future of Ravidasvir looks promising. Following the success of the STORM-C trials, Pharmaniaga successfully registered Ravidasvir as a treatment for Hepatitis C with the Malaysian National Pharmaceutical Regulatory Agency in June, 2021 . The Drug Control Authority (DCA) Malaysia has granted a conditional registration for Ravidasvir hydrochloride 200mg tablet (Ravida®) in June 2021, making Malaysia the first country in the world to approve Ravidasvir .

属性

IUPAC Name |

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLMWUZJMRNMDA-SPRBZRACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52Cl2N8O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

835.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1303533-81-4 | |

| Record name | Ravidasvir hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303533814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RAVIDASVIR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HWN7376681 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(3,5-Dichlorophenyl)sulfanyl-9-[3-(propan-2-ylamino)propyl]purin-6-amine](/img/structure/B610342.png)

![(Z)-3-(1-(4-amino-2-fluorobut-2-en-1-yl)-2-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylbenzenesulfonamide dihydrochloride](/img/structure/B610346.png)